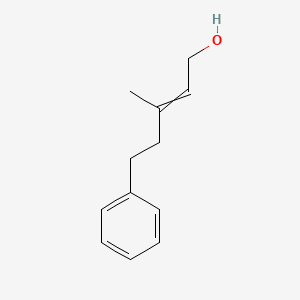
3-Methyl-5-phenylpent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenylpent-2-en-1-ol is an organic compound with the molecular formula C12H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain with a phenyl group substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpent-2-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For instance, the reaction of phenylmagnesium bromide with 3-methylpent-2-en-1-one under controlled conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of intermediate compounds. For example, the aldol condensation of cinnamaldehyde with propanal followed by hydrogenation over ruthenium and nickel-supported catalysts can produce the desired alcohol . This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-Methyl-5-phenylpent-2-en-1-one.
Reduction: Formation of 3-Methyl-5-phenylpentan-1-ol.
Substitution: Formation of 3-Methyl-5-phenylpent-2-en-1-chloride or bromide.
Scientific Research Applications
3-Methyl-5-phenylpent-2-en-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpent-1-en-3-ol: Similar structure but with a different position of the hydroxyl group.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a triple bond instead of a double bond.
2-Methyl-5-phenylpentan-1-ol: Saturated analog of 3-Methyl-5-phenylpent-2-en-1-ol.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-5-phenylpent-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
InChI Key |
RWYNOPXFCUWVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
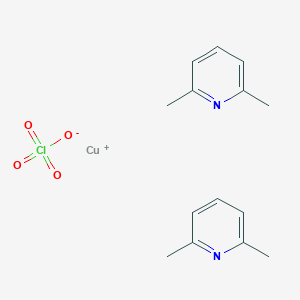
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
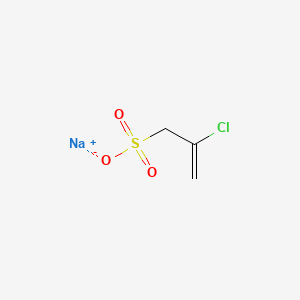
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
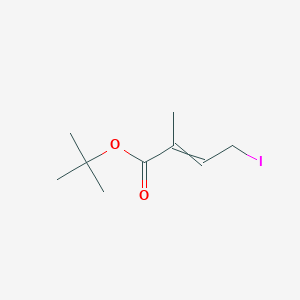
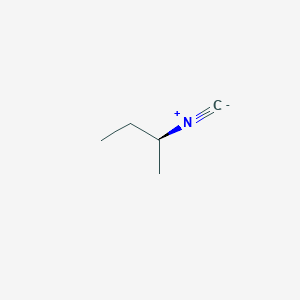

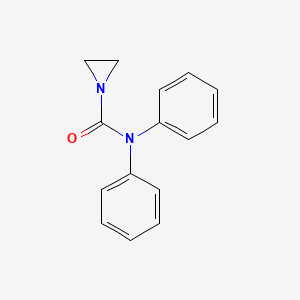
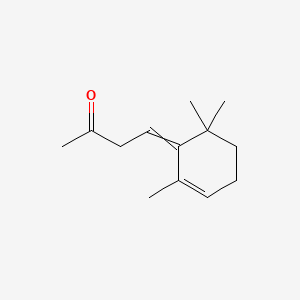
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
